Clorhidrato de midodrina
Descripción general
Descripción
El hidrocloruro de midodrina es un vasopresor y un agente antihipertensivo utilizado principalmente para el tratamiento de la hipotensión ortostática. Es un profármaco que se metaboliza a su forma activa, desglimidodrina, que actúa como un agonista alfa-adrenérgico . Este compuesto ayuda a aumentar la presión arterial al estimular el estrechamiento de los vasos sanguíneos .
Aplicaciones Científicas De Investigación
El hidrocloruro de midodrina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Medicina: Se utiliza para tratar la hipotensión ortostática, el síndrome hepatorenal y las complicaciones de la cirrosis
Química analítica: Se utilizan varios métodos analíticos, como las técnicas espectrofluorimétricas y cromatográficas, para estimar el hidrocloruro de midodrina en las formulaciones farmacéuticas
Mecanismo De Acción
El hidrocloruro de midodrina es un profármaco que se metaboliza a desglimidodrina, un agonista alfa1-adrenérgico. La desglimidodrina activa los receptores alfa-adrenérgicos en la vasculatura arteriolar y venosa, lo que lleva a un aumento del tono vascular y una presión arterial elevada . Este mecanismo ayuda a aliviar los síntomas de la hipotensión ortostática al prevenir caídas excesivas de la presión arterial al ponerse de pie .
Análisis Bioquímico
Biochemical Properties
Midodrine hydrochloride forms an active metabolite, desglymidodrine, which is an alpha1-agonist . Desglymidodrine exerts its actions via activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature . This interaction increases vascular tone, leading to an elevation of blood pressure .
Cellular Effects
Midodrine hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by increasing arteriolar and venous tone, which results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension .
Molecular Mechanism
The molecular mechanism of action of Midodrine hydrochloride involves its conversion to the active metabolite, desglymidodrine. Desglymidodrine acts as an agonist at the alpha1-adrenergic receptors expressed in the arteriolar and venous vasculature . This activation leads to an increase in vascular tone and a subsequent rise in blood pressure .
Temporal Effects in Laboratory Settings
After oral administration, midodrine is rapidly absorbed. The plasma levels of the prodrug peak after about half an hour, and decline with a half-life of approximately 25 minutes, while the metabolite reaches peak blood concentrations about 1 to 2 hours after a dose of midodrine and has a half-life of about 3 to 4 hours .
Metabolic Pathways
Midodrine hydrochloride is a prodrug that undergoes rapid deglycination in the liver and many other tissues to form its active metabolite, desglymidodrine .
Transport and Distribution
Midodrine hydrochloride is rapidly and almost completely absorbed in the body . It is absorbed from the gastrointestinal tract and deglycinated in the liver and many other tissues, principally to the active metabolite desglymidodrine .
Subcellular Localization
Desglymidodrine, the active metabolite of Midodrine hydrochloride, exerts its actions via activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature . These receptors are typically located on the cell surface, suggesting that desglymidodrine acts at the cell membrane level. Specific subcellular localization within the cell has not been detailed in the literature.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del hidrocloruro de midodrina implica la reacción de 2-amino-1-(2,5-dimetoxi-fenil)etanol con una glicina N-protegida en presencia de 1,1'-carbonildiimidazol (CDI). El grupo protector amino se elimina luego por desprotección . Este proceso es eficiente y rentable, y los intermediarios y reactivos involucrados no representan riesgos de seguridad significativos .
Métodos de producción industrial
La producción industrial del hidrocloruro de midodrina generalmente sigue la misma ruta sintética que se describió anteriormente, lo que garantiza un alto rendimiento y pureza. El producto final se obtiene reaccionando midodrina con un ácido farmacéuticamente aceptable para formar la sal de hidrocloruro .
Análisis De Reacciones Químicas
Tipos de reacciones
El hidrocloruro de midodrina se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: La midodrina se metaboliza en el hígado y otros tejidos para formar desglimidodrina.
Condensación: La reacción de condensación de Hantzsch se utiliza para la derivatización química del hidrocloruro de midodrina en métodos analíticos.
Reactivos y condiciones comunes
Oxidación: Las isoformas del citocromo P450 participan en la oxidación de la midodrina a desglimidodrina.
Principales productos formados
El principal producto formado a partir del metabolismo del hidrocloruro de midodrina es la desglimidodrina, que es el metabolito activo responsable de sus efectos farmacológicos .
Comparación Con Compuestos Similares
El hidrocloruro de midodrina a menudo se compara con otros agentes vasopresores como la fludrocortisona. Si bien ambos se utilizan para tratar la hipotensión ortostática, el hidrocloruro de midodrina es único en su acción específica como agonista alfa1-adrenérgico . La fludrocortisona, por otro lado, es un mineralocorticoide que ayuda a retener sodio y agua para aumentar el volumen sanguíneo . Otros compuestos similares incluyen la droxidopa, que también se utiliza para tratar la hipotensión ortostática pero tiene un mecanismo de acción diferente .
Actividad Biológica
Midodrine hydrochloride is a medication primarily used to treat orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. It acts as a selective agonist of the α1-adrenergic receptor, leading to peripheral vasoconstriction and increased blood pressure. This article explores the biological activity of midodrine, including its pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
Pharmacokinetics
Midodrine is rapidly absorbed after oral administration, with peak plasma levels of the prodrug occurring approximately 30 minutes post-dose. The half-life of midodrine is around 25 minutes, while its active metabolite, desglymidodrine, reaches peak concentrations within 1 to 2 hours and has a half-life of 3 to 4 hours. The absolute bioavailability of midodrine, measured as desglymidodrine, is approximately 93% . Notably, neither midodrine nor desglymidodrine crosses the blood-brain barrier effectively, indicating a peripheral selectivity that minimizes central nervous system effects .
Midodrine's mechanism involves the stimulation of α1-adrenergic receptors, which results in vasoconstriction. This action increases systemic vascular resistance and elevates blood pressure. The drug is particularly effective in patients with neurogenic orthostatic hypotension, where autonomic regulation is impaired .
Case Studies and Clinical Trials
Several clinical studies have demonstrated the efficacy of midodrine in treating orthostatic hypotension:
- Phase III Study : A six-week placebo-controlled trial involving 82 patients with symptomatic neurogenic orthostatic hypotension showed that midodrine (10 mg three times daily) resulted in an average increase of 22 mmHg in standing systolic blood pressure compared to placebo .
- Multicenter Study : In a study with 171 participants, midodrine significantly improved standing systolic blood pressure and alleviated symptoms of lightheadedness and dizziness compared to placebo (p < 0.001) .
- Tilt-Table Testing : Another trial assessed patients' responses during tilt-table testing. Midodrine-treated patients had a significantly longer time before experiencing syncope compared to those receiving placebo .
Safety Profile
Midodrine is generally well-tolerated; however, some adverse effects have been reported:
- Common Side Effects : These include pilomotor reactions (piloerection), urinary retention, and supine hypertension . In clinical trials, side effects were mild to moderate and occurred in approximately 22% of the placebo group versus 27% in the midodrine group .
- Specific Case Reports : In patients with heart failure requiring vasopressor support, midodrine was successfully used to manage hypotension while allowing for the up-titration of heart failure medications without significant adverse effects .
Summary Table of Clinical Findings
Study Type | Sample Size | Treatment Regimen | Mean Change in Standing SBP | Statistical Significance |
---|---|---|---|---|
Phase III Trial | 82 | Midodrine 10 mg TID | +22 mmHg | p < 0.001 |
Multicenter Study | 171 | Midodrine 10 mg TID | Improved at all time points | p < 0.001 |
Tilt-Table Testing | Varies | Midodrine (dose varies) | Increased completion rate | p < 0.001 |
Propiedades
IUPAC Name |
2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCQZNBCJBRZDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047493 | |
Record name | Midodrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43218-56-0, 3092-17-9 | |
Record name | Midodrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43218-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Midodrine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043218560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIDODRINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758429 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Midodrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIDODRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59JV96YTXV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.